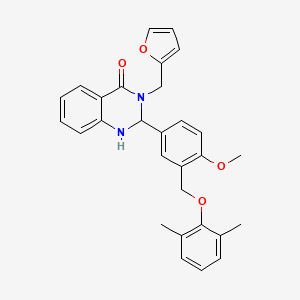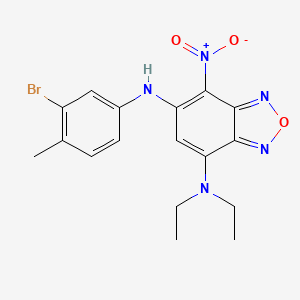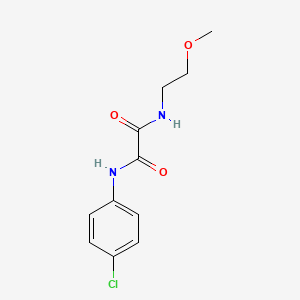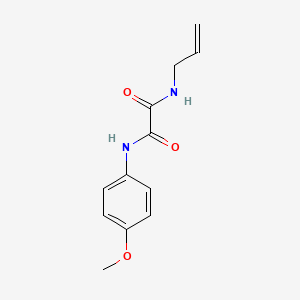
2-(3-((2,6-Dimethylphenoxy)methyl)-4-methoxyphenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((2,6-Dimetilfenoxi)metil)-4-metoxifenil)-3-(furan-2-ilmetil)-2,3-dihidroquinazolin-4(1H)-ona es un complejo compuesto orgánico que pertenece a la clase de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(3-((2,6-Dimetilfenoxi)metil)-4-metoxifenil)-3-(furan-2-ilmetil)-2,3-dihidroquinazolin-4(1H)-ona típicamente involucra reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen 2,6-dimetilfenol, 4-metoxibenzaldehído y furano-2-carbaldehído. La síntesis puede involucrar:
Reacciones de Condensación: Combinación de aldehídos con aminas para formar iminas.
Ciclización: Formación del anillo de quinazolinona a través de reacciones intramoleculares.
Reacciones de Sustitución: Introducción de varios grupos funcionales a la estructura principal.
Métodos de Producción Industrial
La producción industrial de estos compuestos puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados de quinazolinona.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que puede alterar la actividad biológica.
Sustitución: Varias reacciones de sustitución pueden introducir diferentes sustituyentes, lo que afecta las propiedades del compuesto.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Como permanganato de potasio o peróxido de hidrógeno.
Agentes Reductores: Como borohidruro de sodio o hidruro de litio y aluminio.
Catalizadores: Incluyendo ácidos o bases para facilitar las reacciones.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. A menudo incluyen derivados modificados de quinazolinona con posibles actividades biológicas.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con objetivos biológicos.
Medicina: Investigado por su potencial terapéutico, incluidas las actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales o como intermediarios en la fabricación química.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos pueden incluir:
Enzimas: Inhibición o activación de enzimas involucradas en diversas vías biológicas.
Receptores: Unión a receptores y modulación de su actividad.
Vías: Afectación de las vías de señalización que regulan las funciones celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Quinazolinona: Otros compuestos de la familia de las quinazolinonas con estructuras similares.
Compuestos Fenoxi: Compuestos que contienen el grupo fenoxi, que pueden tener actividades biológicas similares.
Singularidad
Lo que diferencia a 2-(3-((2,6-Dimetilfenoxi)metil)-4-metoxifenil)-3-(furan-2-ilmetil)-2,3-dihidroquinazolin-4(1H)-ona es su combinación única de grupos funcionales, que puede conferir propiedades biológicas distintas y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C29H28N2O4 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
2-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H28N2O4/c1-19-8-6-9-20(2)27(19)35-18-22-16-21(13-14-26(22)33-3)28-30-25-12-5-4-11-24(25)29(32)31(28)17-23-10-7-15-34-23/h4-16,28,30H,17-18H2,1-3H3 |
Clave InChI |
SSMTUGVTULQMSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647165.png)

![Methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647183.png)
![(4E)-4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11647186.png)
![N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11647200.png)
![3-[(4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11647205.png)

![(5Z)-1-(3-ethoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11647212.png)
![3-[(4Z)-4-(3,5-dibromo-4-hydroxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11647215.png)
![3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11647218.png)
![5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11647220.png)
![ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647225.png)

![5-amino-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647260.png)
